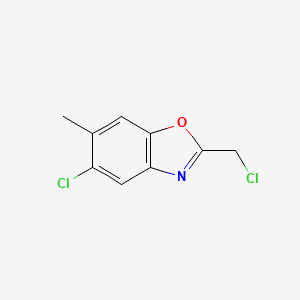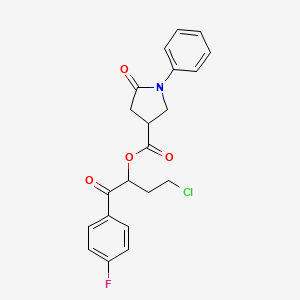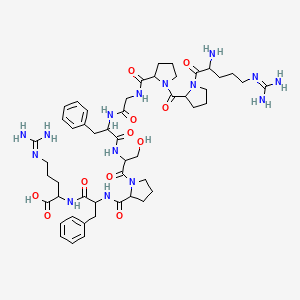![molecular formula C19H38N2O2 B15150199 Octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate](/img/structure/B15150199.png)
Octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate: is an organic compound that belongs to the class of hindered amine light stabilizers (HALS). These compounds are known for their ability to protect polymers from degradation caused by exposure to ultraviolet (UV) light. The compound is characterized by the presence of a piperidine ring with four methyl groups, making it sterically hindered and thus highly effective in stabilizing polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with octyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with enhanced mixing and heat transfer capabilities.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is widely used as a hindered amine light stabilizer in the polymer industry. It helps in extending the life of polymers by preventing UV-induced degradation.
Biology: In biological research, derivatives of this compound are used as probes to study the effects of steric hindrance on biological systems.
Medicine: The compound and its derivatives are being explored for their potential use in drug delivery systems due to their stability and ability to protect active pharmaceutical ingredients from degradation.
Industry: Apart from its use in polymers, the compound is also used in the production of coatings, adhesives, and sealants to enhance their durability and resistance to UV light.
Mecanismo De Acción
The primary mechanism by which Octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate exerts its effects is through the stabilization of free radicals. The hindered amine structure allows it to effectively scavenge free radicals generated by UV light, thereby preventing the degradation of polymers. The molecular targets include the free radicals formed during the photo-oxidation of polymers, and the pathways involved are primarily those related to radical scavenging and stabilization.
Comparación Con Compuestos Similares
2,2,6,6-Tetramethylpiperidine: A precursor to many hindered amine light stabilizers.
4-Amino-2,2,6,6-tetramethylpiperidine: Another hindered amine used in light stabilization.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable nitroxyl radical used in oxidation reactions.
Uniqueness: Octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate is unique due to its octyl ester group, which enhances its compatibility with various polymers and improves its solubility in organic solvents. This makes it more effective in stabilizing a wide range of polymeric materials compared to other hindered amines.
Propiedades
Fórmula molecular |
C19H38N2O2 |
|---|---|
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate |
InChI |
InChI=1S/C19H38N2O2/c1-6-7-8-9-10-11-12-23-17(22)15-20-16-13-18(2,3)21-19(4,5)14-16/h16,20-21H,6-15H2,1-5H3 |
Clave InChI |
AEZOYXNADATBOS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)CNC1CC(NC(C1)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-{6'-ethenyl-2-oxo-3',5',6',7',8',8'a-hexahydro-1H,2'H-spiro[indole-3,1'-indolizin]-7'-yl}-3-methoxyprop-2-enoate](/img/structure/B15150116.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B15150120.png)
![N-(3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B15150122.png)
![N-benzyl-4-{2-[(2-methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B15150129.png)
![1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)-4-methylcyclohexanecarboxamide](/img/structure/B15150130.png)

![(3-chlorophenyl)[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15150143.png)
![4-{[(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B15150161.png)

![(E)-N-[1-(1-Ethyl-3,5-dimethylpyrazol-4-YL)ethylidene]hydroxylamine](/img/structure/B15150173.png)
![2-[3-(5-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid](/img/structure/B15150183.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide](/img/structure/B15150185.png)
![N-benzyl-4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B15150193.png)

